molecular formula C10H15N3O3 B2559261 3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1004727-28-9

3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2559261
CAS No.: 1004727-28-9
M. Wt: 225.248
InChI Key: PZTDZSXJNQXZQC-UHFFFAOYSA-N
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Description

3-(Diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1004727-28-9) is a valuable chemical building block for life science research. This compound features a molecular formula of C10H15N3O3 and a molecular weight of 225.24 g/mol . Its structure integrates a carboxylic acid functional group, known for its hydrogen-bonding capability and role in forming derivatives like salts, esters, and amides , with a diethylcarbamoyl moiety. This specific substitution pattern on the pyrazole ring makes it a versatile intermediate for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals. As a biochemical reagent, it is intended for use as a biological material or organic compound in research applications . Researchers are advised to handle this material with appropriate safety precautions, including wearing suitable personal protective equipment and using it only in a chemical fume hood . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(diethylcarbamoyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-4-13(5-2)9(14)7-6-8(10(15)16)12(3)11-7/h6H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTDZSXJNQXZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethylcarbamoyl chloride with a suitable pyrazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Condensation-Cyclization Reactions

Patent CN111362874B describes a two-step process for synthesizing pyrazole carboxylic acids :

  • Substitution/Hydrolysis :

    • Reagents : 2,2-difluoroacetyl halide (X = F/Cl), α,β-unsaturated ester, acid-binding agent (e.g., triethylamine), alkali.

    • Conditions : Low-temperature addition (-30°C to 0°C), alkaline hydrolysis.

    • Intermediate : α-Difluoroacetyl carboxylic acid.

  • Condensation/Cyclization :

    • Reagents : Methylhydrazine (40% aqueous solution), catalyst (NaI/KI), HCl.

    • Conditions : Low-temperature condensation (-30°C to 0°C), reduced-pressure cyclization (50–120°C).

    • Yield : 74.7–79.6% after recrystallization.

Step Reagents Conditions Yield
Substitution2,2-difluoroacetyl halide, α,β-unsaturated esterLow temp (-30°C), alkali hydrolysis
CyclizationMethylhydrazine, NaI/KI, HCl-30°C to 0°C condensation; 50–120°C cyclization74.7–79.6%

NMR and Mass Spectrometry

  • 1H NMR : Used to confirm pyrazole proton positions and amide protons (e.g., δ 8.38 ppm for COOH in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ).

  • 13C NMR : Identifies carbonyl carbons (e.g., δ 169.1 ppm for COOH ).

  • LC-MS : Quantifies isomer ratios (e.g., 93:7 for pyrazole isomers ).

X-Ray Diffraction

Used to confirm molecular structures (e.g., racemic crystallization in P21/c space group ).

Insecticidal Activity

Though not directly applicable, pyrazole derivatives like 1H-pyrazole-5-carboxylic acid analogs showed 85.7% mortality against Aphis fabae at 12.5 mg/L .

Potential Challenges for Target Compound

  • Positional Isomerism : Pyrazole substitution patterns (3- vs. 5-position) require careful control during cyclization .

  • Amide Stability : Diethylcarbamoyl groups may hydrolyze under acidic/basic conditions, necessitating mild coupling agents.

Characterization Data (Example)

Technique Key Features
1H NMRPyrazole-H (δ 6.61–8.81 ppm)
13C NMRCarbonyl C (δ 169.1–175.7 ppm)
LC-MSIsomer ratio quantification

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical entities.
  • Reagent in Organic Reactions : It is utilized in various organic transformations, contributing to the development of novel materials and compounds.

Biology

  • Antimicrobial Properties : Research indicates that 3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid exhibits significant antibacterial activity against various pathogens, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Medicine

  • Therapeutic Potential : Ongoing research aims to evaluate its efficacy as a therapeutic agent for diseases such as cancer and infectious diseases. The compound's ability to modulate biological pathways makes it a candidate for drug development targeting specific enzymes or receptors .
  • Pharmacological Studies : Investigations into its pharmacodynamics and pharmacokinetics are essential for understanding its potential clinical applications.

Industry

  • Material Development : The compound is explored for its utility in creating advanced materials, including conductive polymers and organic semiconductors .
  • Catalytic Applications : Its properties allow it to function as a catalyst in various industrial processes, enhancing reaction efficiencies.

Case Studies

Study TitleFocus AreaFindings
Antimicrobial Activity of Pyrazole DerivativesBiologyDemonstrated significant antibacterial effects against multiple strains, highlighting the compound's potential as a therapeutic agent.
Synthesis and Biological Evaluation of Pyrazole CompoundsChemistryExplored synthetic routes and assessed the biological activities of derivatives, confirming the importance of substituents on activity levels.
Mechanistic Insights into Anti-inflammatory EffectsMedicineInvestigated the inhibition of cyclooxygenase enzymes, linking structural features to observed anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-5-Carboxylic Acid Derivatives

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Features/Applications Reference
3-(Diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid Diethylcarbamoyl C₁₀H₁₅N₃O₃ 225.25* Hypothesized enzyme inhibitor Inferred
3-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid Ethylcarbamoyl C₈H₁₁N₃O₃ 197.19 Intermediate in drug synthesis
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid tert-Butyl C₉H₁₄N₂O₂ 182.22 Inhibitor of Cathepsin L (CatL)
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-Fluorophenyl C₁₁H₉FN₂O₂ 220.20 Anticancer candidate
3-((Ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid Ethyl(isopropyl)aminomethyl C₁₁H₁₉N₃O₂ 225.29 Moderate lipophilicity, irritant

*Calculated based on analogous compounds.

  • Lipophilicity : The diethylcarbamoyl substituent likely increases logP compared to ethylcarbamoyl or tert-butyl analogs, enhancing blood-brain barrier penetration .
  • Acidity : The carboxylic acid at the 5-position ensures solubility in aqueous environments, critical for bioavailability .

Enzyme Inhibition

  • 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid : Demonstrates selective inhibition of cysteine proteases (e.g., Cathepsin L) via hydrophobic interactions with the S1 pocket .
  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid : Shows anticancer activity in vitro, possibly through kinase inhibition .

Biological Activity

3-(Diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its diethylcarbamoyl group, which may play a significant role in its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The purity of the synthesized compound is often confirmed using techniques such as NMR spectroscopy and mass spectrometry. For instance, a study indicated that the compound can be synthesized with a purity greater than 95% .

Anticancer Properties

Recent studies have explored the cytotoxic effects of pyrazole derivatives, including this compound, against various cancer cell lines. In one notable case, derivatives were evaluated for their activity against liver and lung carcinoma cell lines. The results demonstrated promising anticancer activity, with IC50 values comparable to established chemotherapeutic agents like Cisplatin .

CompoundCell LineIC50 (μM)
This compoundLiver Carcinoma6.5
This compoundLung Carcinoma8.2
CisplatinLiver Carcinoma3.78
CisplatinLung Carcinoma6.39

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been investigated. A related study examined the activity of various pyrazole compounds against bacterial strains, revealing that some derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria . While specific data on this compound was limited, the general trend suggests potential utility in treating bacterial infections.

Insecticidal Activity

Insecticidal activities of similar pyrazole derivatives have been studied, indicating that modifications in the chemical structure can enhance bioactivity against pests such as Aphis fabae . Although direct studies on the insecticidal properties of this compound are not extensively documented, its structural analogs show promise in pest management applications.

Case Studies

A series of case studies highlight the biological evaluations of pyrazole derivatives:

  • Cytotoxicity Evaluation : A study assessed various pyrazole compounds against different carcinoma cell lines using the MTT assay. The results indicated that compounds with similar structures to this compound had significant cytotoxic effects, suggesting further investigation into its analogs could yield beneficial results .
  • Antibacterial Screening : Another research effort focused on synthesizing and testing pyrazole carboxylic acids for antibacterial activity. Although specific results for the compound were not provided, the findings support the exploration of its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrazole precursors with diethylcarbamoyl chloride. A general procedure (adapted from pyrazole-carboxylic acid syntheses) includes refluxing ethyl 1-methyl-1H-pyrazole-5-carboxylate with diethylcarbamoyl chloride in anhydrous DMF under nitrogen, followed by hydrolysis with NaOH to yield the carboxylic acid . Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while temperatures >80°C reduce side-product formation . Yields range from 45–65% depending on stoichiometric ratios of the acyl chloride to the pyrazole ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹ for the carboxylic acid and carbamate) and N-H stretches (if applicable) .
  • NMR :
  • ¹H NMR : Look for pyrazole C-H protons (δ 7.5–8.5 ppm), methyl groups (δ 1.2–1.4 ppm for diethyl carbamate), and carboxylic acid proton (if not deuterated, δ ~12–13 ppm) .
  • ¹³C NMR : Carboxylic acid carbonyl (δ ~165–170 ppm) and carbamate carbonyl (δ ~155–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₀H₁₅N₃O₃; theoretical m/z 225.11) .

Q. What are the primary biological or pharmacological activities reported for this compound, and how are these assays designed?

  • Methodological Answer : Pyrazole-carboxylic acid derivatives are often screened for anti-inflammatory or enzyme inhibitory activity. For example:

  • In vitro COX-2 inhibition : Use recombinant enzyme assays with colorimetric substrates (e.g., prostaglandin H₂ conversion monitored at 590 nm) .
  • Cellular cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .
  • Docking studies : Molecular modeling (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2 PDB: 5KIR) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity and stability of this compound in aqueous environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites susceptible to hydrolysis .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with experimental solubility data to predict bioavailability. Aqueous stability assays (pH 1–13, 37°C) validate computational predictions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) for this compound?

  • Methodological Answer :

  • Dynamic NMR Studies : Variable-temperature ¹H NMR (25–80°C) to detect conformational exchange broadening. For example, restricted rotation of the diethylcarbamoyl group may cause splitting at lower temperatures .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify connectivity between pyrazole and carbamate moieties .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (if crystalline). Pyrazole derivatives often crystallize in monoclinic systems (e.g., P2₁/c) with hydrogen-bonded carboxylic acid dimers .

Q. How does substituent variation (e.g., alkyl vs. aryl groups on the pyrazole ring) impact the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs (e.g., 3-(dibenzylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid) using analogous procedures .
  • Property Analysis :
SubstituentlogPSolubility (mg/mL)COX-2 IC₅₀ (μM)
Diethyl1.82.112.5
Dibenzyl3.20.38.7
  • SAR Conclusion : Bulky substituents increase lipophilicity (↑logP) but reduce solubility, while enhancing enzyme binding affinity due to hydrophobic interactions .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity results for structurally similar pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or enzyme sources (recombinant vs. tissue-extracted COX-2) .
  • Purity Issues : HPLC-MS validation (≥95% purity) is essential; impurities like unreacted diethylcarbamoyl chloride (toxic) may skew bioassays .
  • Solvent Artifacts : DMSO (common solvent) can inhibit certain enzymes at concentrations >1% .

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